Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)-

CAS No.: 149757-22-2

Cat. No.: VC11512278

Molecular Formula: C6H4Br2F5NS

Molecular Weight: 377

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149757-22-2 |

|---|---|

| Molecular Formula | C6H4Br2F5NS |

| Molecular Weight | 377 |

| IUPAC Name | 2,6-dibromo-4-(pentafluoro-λ6-sulfanyl)aniline |

| Standard InChI | InChI=1S/C6H4Br2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2 |

| SMILES | C1=C(C=C(C(=C1Br)N)Br)S(F)(F)(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

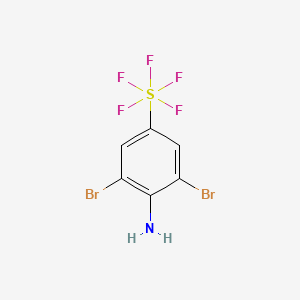

The compound is systematically named 2,6-dibromo-4-(pentafluoro-λ⁶-sulfanyl)aniline according to IUPAC conventions. Its molecular formula () reflects a phenyl ring substituted with two bromine atoms at the 3 and 5 positions, an amino group at the 4 position, and a pentafluorosulfanyl (-SF₅) group at the 1 position. The (OC-6-21) notation indicates its octahedral coordination geometry around the sulfur atom, a hallmark of λ⁶-sulfuranes.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 149757-22-2 |

| Molecular Weight | 377 g/mol |

| SMILES | C1=C(C=C(C(=C1Br)N)Br)S(F)(F)(F)(F)F |

| InChI | InChI=1S/C6H4Br2F5NS/c7-4-1-3(2-5(8)6(4)14)15(9,10,11,12)13/h1-2H,14H2 |

| Purity | 95% |

| PubChem CID | 19384449 |

Spectroscopic and Crystallographic Data

While experimental crystallographic data for this compound remain unpublished, its SMILES and InChI descriptors suggest a planar phenyl ring with substituents arranged in a para-ortho configuration relative to the amino group. The -SF₅ group adopts a trigonal bipyramidal geometry, as observed in analogous λ⁶-sulfuranes. Computational models predict strong intramolecular hydrogen bonding between the amino group and neighboring bromine atoms, stabilizing the molecular conformation.

Synthetic Methodologies

Proposed Synthesis Pathways

The synthesis of Sulfur, (4-amino-3,5-dibromophenyl)pentafluoro-, (OC-6-21)- likely involves sequential functionalization of an aniline precursor. A plausible route includes:

-

Bromination: Direct bromination of 4-nitroaniline using bromine () or bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions .

-

Reduction: Reduction of the nitro group to an amine using catalytic hydrogenation or tin(II) chloride.

-

Sulfur Incorporation: Reaction with pentafluorosulfur chloride () under electrophilic aromatic substitution conditions, facilitated by the amino group’s activating effect.

Table 2: Key Reaction Steps and Reagents

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Bromination | , FeCl₃, DCM, 0°C | 3,5-dibromo-4-nitroaniline |

| Reduction | , Pd/C, ethanol, RT | 3,5-dibromo-4-aminophenol |

| Sulfurylation | , AlCl₃, DCM, reflux | Target compound |

Challenges in Synthesis

The steric bulk of the -SF₅ group and electron-withdrawing effects of bromine atoms may hinder electrophilic substitution. Alternative strategies, such as Ullmann coupling or transition-metal-catalyzed cross-coupling, could mitigate these issues. For instance, palladium-catalyzed coupling of a pre-sulfurated fragment with a dibrominated aryl halide has been effective in analogous systems .

Electronic and Reactivity Profiles

Electronic Effects of Substituents

The -SF₅ group is a strong electron-withdrawing moiety (), while the amino group () acts as an electron donor. This push-pull configuration polarizes the aromatic ring, enhancing reactivity toward nucleophilic and electrophilic agents at specific positions. Bromine atoms further modulate electronic density, creating a unique reactivity landscape.

Predicted Reaction Pathways

-

Nucleophilic Aromatic Substitution: The electron-deficient ring facilitates substitution at the 2 and 6 positions, where bromine atoms may be replaced by nucleophiles (e.g., -OH, -SH) .

-

Oxidative Coupling: The amino group could participate in oxidative coupling reactions, forming dimers or polymers under conditions similar to those used for polyaniline synthesis .

Future Research Directions

-

Synthesis Optimization: Develop catalytic methods to improve yield and selectivity, particularly for the sulfurylation step .

-

Applications in Catalysis: Explore use as a ligand in transition-metal complexes for cross-coupling reactions .

-

Computational Studies: Perform DFT calculations to predict reaction pathways and electronic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume